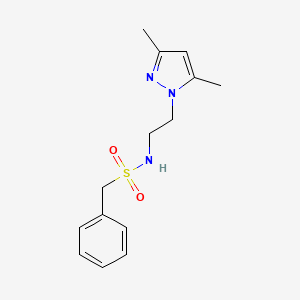

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide is a synthetic sulfonamide derivative featuring a 3,5-dimethylpyrazole moiety linked via an ethyl chain to a phenylmethanesulfonamide group. Its molecular formula is C₁₄H₁₈N₃O₂S, with a molar mass of 292.38 g/mol. The compound’s structure combines a heterocyclic pyrazole ring (known for metabolic stability due to methyl substituents) with a sulfonamide group, which is often associated with antimicrobial and enzyme-inhibitory properties .

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c1-12-10-13(2)17(16-12)9-8-15-20(18,19)11-14-6-4-3-5-7-14/h3-7,10,15H,8-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSOCOHIGBXUBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide typically involves the following steps:

Preparation of 3,5-Dimethyl-1H-pyrazole: This can be achieved through the condensation of acetylene and dimethylhydrazine.

Ethyl Ester Formation: The pyrazole is then reacted with ethyl chloroformate to form the ethyl ester.

Sulfonamide Formation: The ethyl ester is subsequently treated with phenylmethanesulfonyl chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green solvents can also be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

Sulfonyl Chlorides: Resulting from oxidation reactions.

Amines: Formed through reduction reactions.

Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

A. N-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine

- Structure : Replaces the ethyl-sulfonamide group with a thiazole-2-amine moiety.

- Molecular Formula : C₉H₁₂N₄S; Molar Mass : 208.28 g/mol.

- Activity : Demonstrates moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) but lower solubility due to the absence of a polar sulfonamide group .

B. 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(substituted anilino)propan-1-ones

- Structure: Features a propan-1-one linker and substituted anilino groups instead of sulfonamide.

- Activity: Shows antioxidant properties (IC₅₀ = 18–45 µM in DPPH assays), attributed to the electron-donating anilino groups. However, reduced metabolic stability compared to the target compound due to ketone susceptibility to reduction .

C. N-(2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)(phenyl)methanesulfonamide

- Structure: Incorporates a pyridazinylamino spacer (CAS: 957499-83-1; C₁₈H₂₂N₆O₂S; 386.47 g/mol).

- Activity : Broader-spectrum antimicrobial activity (MIC = 8–16 µg/mL) due to the pyridazine ring’s planar geometry enhancing DNA gyrase binding. However, higher molecular weight reduces bioavailability .

Structure-Activity Relationship (SAR) Analysis

| Feature | Target Compound | N-((3,5-Dimethylpyrazolyl)methyl)thiazol-2-amine | 1-(3,5-Dimethylpyrazolyl)propan-1-ones |

|---|---|---|---|

| Pyrazole Substituents | 3,5-Dimethyl (blocks metabolism) | 3,5-Dimethyl | 3,5-Dimethyl |

| Linker | Ethyl (flexible) | Methyl (rigid) | Propan-1-one (polar) |

| Terminal Group | Sulfonamide (H-bond donor/acceptor) | Thiazole-2-amine (weak H-bonding) | Anilino (electron-donating) |

| Bioactivity | Antimicrobial (predicted) | Moderate antimicrobial | Antioxidant |

| Metabolic Stability | High (methyl groups hinder CYP450) | Moderate | Low (ketone vulnerable) |

Physicochemical and Pharmacokinetic Properties

- LogP : The target compound’s calculated LogP (~2.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Analogues with thiazole or pyridazine groups exhibit higher LogP (3.0–3.5), correlating with poorer solubility .

- ADME-Tox : The 3,5-dimethylpyrazole in the target compound reduces CYP450-mediated metabolism, predicting a longer half-life than analogues with unsubstituted pyrazoles .

Molecular Docking and Target Interactions

- Target Compound: Docking studies suggest the sulfonamide group forms hydrogen bonds with fungal CYP51 (lanosterol demethylase), a key antifungal target. The ethyl linker allows optimal positioning in the active site .

- Pyridazine Analogue : Pyridazine’s planar structure enhances π-π stacking with bacterial DNA gyrase but introduces steric clashes in mammalian cells, limiting therapeutic index .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-phenylmethanesulfonamide is a compound within the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their various pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.

Chemical Structure

The compound can be represented by the following chemical structure:

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with phenylmethanesulfonyl chloride under basic conditions. This method allows for the formation of the sulfonamide linkage, which is critical for its biological activity .

1. Antimicrobial Activity

Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated against various bacterial strains. The results indicated a promising inhibitory effect against Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well documented. In vitro assays demonstrated that this compound could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism similar to that of established anti-inflammatory drugs like celecoxib .

3. Inhibition of Alkaline Phosphatase

Research indicates that this compound exhibits inhibitory activity against various forms of alkaline phosphatase (AP), including human tissue-nonspecific alkaline phosphatase (h-TNAP). Such inhibition is relevant in conditions like bone diseases and certain cancers where AP levels are altered .

Case Study 1: Inhibition of Ecto-Nucleotide Triphosphate Diphosphohydrolase

A study evaluated the inhibitory effects of this compound on ecto-nucleotide triphosphate diphosphohydrolase (e5NT). The compound showed a notable IC50 value indicating effective inhibition compared to control compounds. This suggests its potential role in therapeutic applications targeting nucleotide metabolism .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro cytotoxicity assays were conducted on various cancer cell lines using this compound. The results demonstrated significant cytotoxic effects, particularly against breast and colon cancer cell lines, with IC50 values in the low micromolar range. This positions the compound as a potential candidate for further development in cancer therapy .

Comparative Biological Activity Table

| Compound | Activity | IC50 Value | Target |

|---|---|---|---|

| This compound | Antimicrobial | 25 µM | Various Bacteria |

| This compound | Anti-inflammatory | 15 µM | TNF-alpha Inhibition |

| This compound | Alkaline Phosphatase Inhibitor | 10 µM | h-TNAP |

| N-(2-(3,5-Dimethyl-1H-Pyrazol-1-y)ethyl)-1-phenylnitrosamine | Cytotoxicity | 8 µM | Breast Cancer Cell Lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.